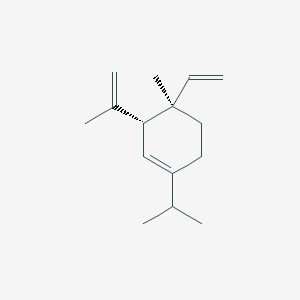
δ-榄香烯
描述
Delta-elemene is a natural sesquiterpene that is found in various essential oils, including ginger, elemi, and frankincense. It has been used for centuries in traditional medicine for its anti-inflammatory, analgesic, and antitumor properties. In recent years, delta-elemene has gained attention from the scientific community due to its potential as a therapeutic agent.
科学研究应用
癌细胞凋亡诱导
δ-榄香烯已表现出显着的抗肿瘤活性。研究表明它具有诱导各种癌细胞系凋亡(程序性细胞死亡)的能力。例如,Wang et al. (2006) 发现 δ-榄香烯通过 caspase 信号通路和活性氧生成有效地诱导 HeLa 细胞(一种宫颈癌细胞)凋亡。类似地,Xie et al. (2009) 报道 δ-榄香烯通过线粒体介导的途径诱导结直肠腺癌细胞凋亡,涉及前 caspase-3 的激活和 caspase 底物 PARP 的切割 (Wang et al., 2006) (Xie et al., 2009)。
对癌细胞增殖和细胞周期的影响
δ-榄香烯可以干扰癌细胞增殖并影响细胞周期。Ying et al. (2011) 表明 δ-榄香烯诱导人白血病 HL-60 细胞发生显着凋亡,并干扰 G2/M 期的细胞周期。这归因于 caspase-3(凋亡中的关键酶)的激活 (Ying et al., 2011)。
增强免疫功能和降低化疗毒性的潜力
Wang et al. (2019) 的一项荟萃分析表明,作为铂类化疗的辅助治疗,含有 δ-榄香烯的榄香烯注射液可以提高临床疗效,增强细胞免疫功能,并降低 III/IV 期非小细胞肺癌患者的严重毒性 (Wang et al., 2019)。
属性
CAS 编号 |
11029-06-4 |
|---|---|
产品名称 |
delta-Elemene |
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC 名称 |
(3R,4R)-4-ethenyl-4-methyl-1-propan-2-yl-3-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,10-11,14H,1,4,8-9H2,2-3,5-6H3/t14-,15+/m1/s1 |
InChI 键 |
MXDMETWAEGIFOE-CABCVRRESA-N |
手性 SMILES |
CC(C)C1=C[C@@H]([C@@](CC1)(C)C=C)C(=C)C |
SMILES |
CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C |
规范 SMILES |
CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C |
其他 CAS 编号 |
11029-06-4 |
同义词 |
elemene |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

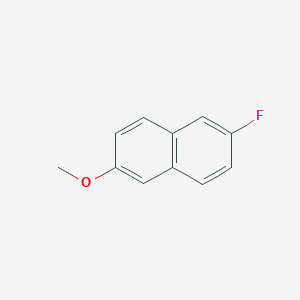
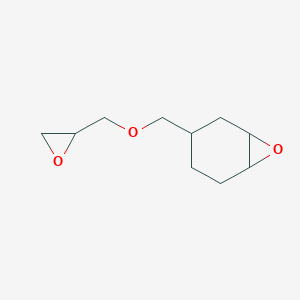
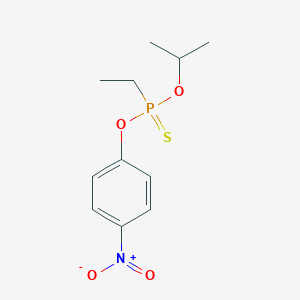
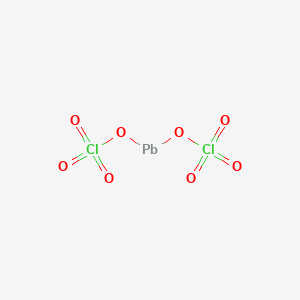
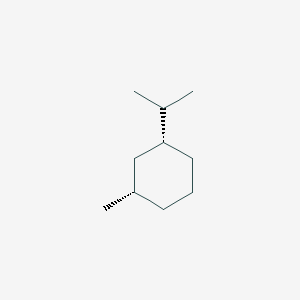
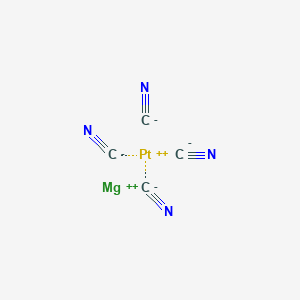
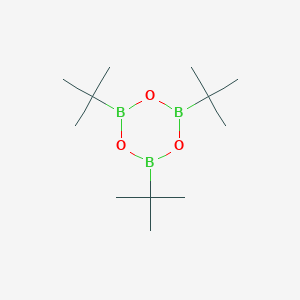
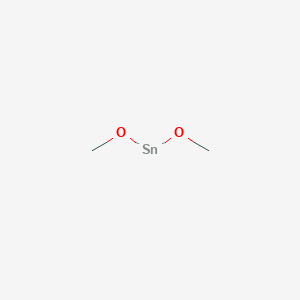
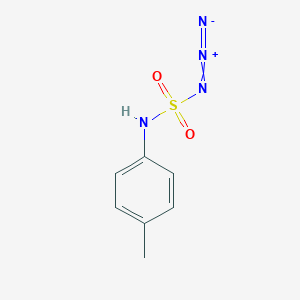
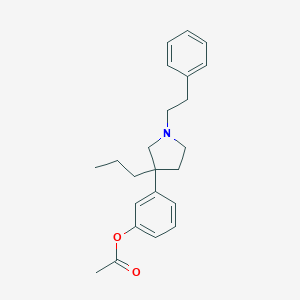
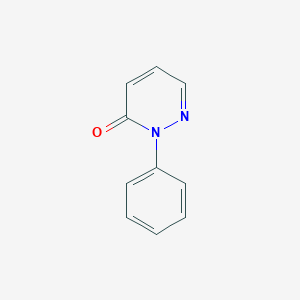
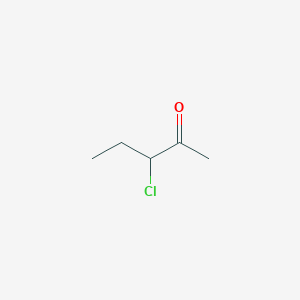
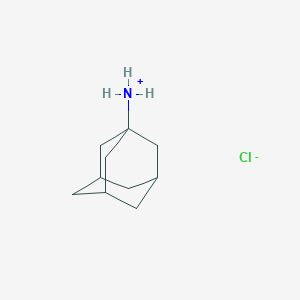
![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)